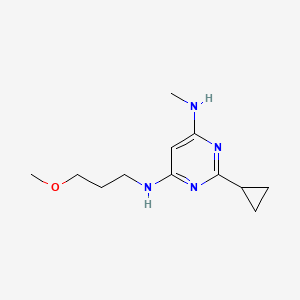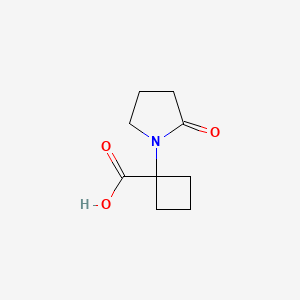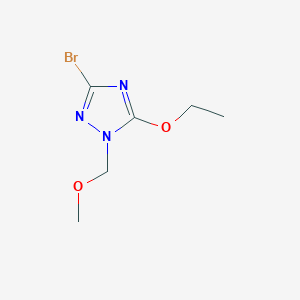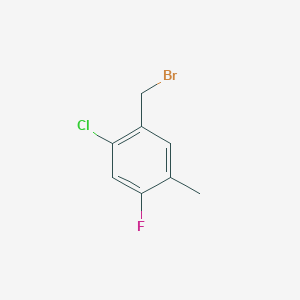
2-Fluoro-3-(4-fluorophenyl)propanoic acid
Vue d'ensemble
Description
2-Fluoro-3-(4-fluorophenyl)propanoic acid is a chemical compound with the molecular formula C9H9FO2 . It is also known by other names such as p-Fluorocinnamic acid, 2-Propenoic acid, 3-(4-fluorophenyl)-, and 3-(4-Fluorophenyl)-2-propenoic acid .
Synthesis Analysis
The synthesis of 2-Fluoro-3-(4-fluorophenyl)propanoic acid involves various chemical reactions. One approach involves the protodeboronation of pinacol boronic esters, which is a radical approach that has been applied to methoxy protected (-)-Δ8-THC and cholesterol . Another method involves the transformation of 2-{2-Fluoro[1,1’-biphenyl]-4-yl} Propanoic Acid into Hydrazide-Hydrazone Derivatives .Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-(4-fluorophenyl)propanoic acid can be viewed as a 2D Mol file or as a computed 3D SD file . The exact mass of the molecule is 168.05865769 g/mol .Chemical Reactions Analysis
The chemical reactions involving 2-Fluoro-3-(4-fluorophenyl)propanoic acid are complex and involve multiple steps. For instance, one study discusses the transformation of 2-{2-Fluoro[1,1’-biphenyl]-4-yl} Propanoic Acid into Hydrazide-Hydrazone Derivatives .Physical And Chemical Properties Analysis
2-Fluoro-3-(4-fluorophenyl)propanoic acid has a molecular weight of 168.16 g/mol. It has a density of 1.2±0.1 g/cm3, a boiling point of 278.9±15.0 °C at 760 mmHg, and a flash point of 122.5±20.4 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Applications De Recherche Scientifique
Synthesis and Characterization
2-Fluoro-3-(4-fluorophenyl)propanoic acid serves as a precursor in the synthesis of various chemically and biologically significant compounds. For instance, it has been used in the green synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, which demonstrated considerable antioxidant potential, indicating potential pharmaceutical applications, especially for derivatives bearing 2-hydroxy substituents (Muhammad Zaheer et al., 2015). Similarly, its derivative, 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, synthesized via amination and cyclization, showcased a high yield and potential for diverse synthetic applications (Tan Bin, 2010).
Photolysis and Environmental Studies
The compound and its derivatives have also been the subject of environmental studies, such as the investigation into the photodegradation of the herbicide cyhalofop-butyl and its primary metabolite in water, demonstrating the influence of various factors on their degradation rates (M. V. Pinna & A. Pusino, 2011).
Biological Applications
In the realm of biological applications, organotin derivatives of 2-(2-fluoro-4-biphenyl)propanoic acid, such as flurbiprofen, have been synthesized and studied for their structural and biological properties, highlighting the potential antitumor and anticancer activities of these compounds (S. Mahmood et al., 2003). Additionally, the automated synthesis of the radiopharmaceutical [11C]CS1P1 for PET imaging demonstrates the application of derivatives in medical imaging to study sphingosine-1 phosphate receptor 1 in humans (Zonghua Luo et al., 2019).
Enantioselective Resolution and Chiral Studies
The compound's derivatives have been utilized in studies focused on enantioselective resolution and chiral separations, indicating the importance of such compounds in the production of enantiomerically pure products for pharmaceutical use (J. Ceynowa & M. Rauchfleisz, 2003). Research into N-C axially chiral compounds with an ortho-fluoro substituent further demonstrates the compound's role in the development of novel chiral materials (Asumi Iida et al., 2019).
Safety and Hazards
While specific safety and hazards information for 2-Fluoro-3-(4-fluorophenyl)propanoic acid is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding contact with skin and eyes, and not eating, drinking, or smoking when using the product . It may cause skin irritation, serious eye irritation, and respiratory irritation .
Propriétés
IUPAC Name |
2-fluoro-3-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEJCJIDLWVHNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1471673.png)

![1-{[(Propan-2-yl)amino]methyl}cyclobutan-1-amine](/img/structure/B1471677.png)



![methyl({[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1471684.png)
![methyl({3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1471685.png)
![[1-(3-Fluoropropyl)piperidin-4-yl]-methanol](/img/structure/B1471686.png)

![1-[(Ethylamino)methyl]cyclobutan-1-amine](/img/structure/B1471691.png)